6,8-difluoro-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
6,8-difluoro-3-(4-fluoro-3-methylphenyl)sulfonylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3O4S/c1-8-4-11(2-3-12(8)18)24(21,22)14-6-9-5-10(17)7-13(19)15(9)23-16(14)20/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJVIVZYXVOVIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6,8-Difluoro-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one is a compound of interest due to its potential biological activities, particularly in the realm of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound based on available research findings, including case studies and data tables.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes:
- Two fluorine atoms at positions 6 and 8.
- A 4-fluoro-3-methylbenzenesulfonyl moiety.
- A chromenone backbone.
This molecular configuration contributes to its biological activity, particularly in inhibiting specific enzymes and pathways associated with disease processes.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines:
These results suggest that the compound can effectively inhibit cell proliferation in multiple cancer types, making it a candidate for further development as an anticancer agent.
The proposed mechanism of action involves the inhibition of key signaling pathways involved in cell survival and proliferation. Specifically, the compound may target:
- Protein Kinase Inhibition : It has been shown to inhibit kinases that are crucial for cancer cell growth.
- Apoptosis Induction : The compound promotes apoptosis in cancer cells, leading to reduced viability.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
-
Study on Lung Cancer :
- Objective : Evaluate the efficacy against A549 cells.
- Findings : Significant reduction in cell viability and induction of apoptosis were observed at concentrations above 5 µM.
-
Breast Cancer Model :
- Objective : Assess effects on MCF-7 cells.
- Findings : The compound demonstrated a dose-dependent response with notable cytotoxic effects at higher concentrations.
Safety and Toxicity
Preliminary toxicity studies indicate that while the compound exhibits potent biological activity, it also presents some level of cytotoxicity to normal cells. Further studies are needed to establish a therapeutic index and safety profile.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 6,8-difluoro-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one and related coumarin derivatives:
*Calculated based on molecular formula (C₁₆H₁₀F₃O₅S).
Key Comparative Insights:
Substituent Effects on Bioactivity: Halogenation: The 6,8-difluoro substitution in the target compound enhances electron-withdrawing effects and metabolic stability compared to non-halogenated or chloro-substituted analogs (e.g., 6,8-dichloro in ). Sulfonyl Groups: The 4-fluoro-3-methylbenzenesulfonyl moiety increases hydrophobicity (logP ~3.14) and may promote interactions with hydrophobic enzyme pockets, unlike the methoxybenzenesulfonyl group in C566-0986, which introduces polar character .
Target Selectivity :
- The dichloro-methoxyphenyl derivative () exhibits MARK4 kinase inhibition, while the imidazo-thiazole derivatives () show antiviral activity. This highlights how the 3-position substituent dictates target specificity.
- The glucoside-containing isopraeroside IV () demonstrates UROD inhibition via H-bonding, whereas sulfonyl-substituted coumarins (e.g., C566-0986) are more likely to modulate inflammatory pathways .
Physicochemical Properties :
- The target compound’s higher molecular weight (~366 vs. 335–352 for analogs) and fluorine content may improve blood-brain barrier penetration compared to dichloro or methoxy analogs .
- Water solubility (LogSw ~-3.49 for C566-0986) remains a challenge for sulfonyl-coumarins, necessitating formulation optimization for in vivo applications .
Research Findings and Implications
- Antiviral Potential: Structural parallels to 3-(imidazo-thiazole) coumarins () suggest that the target compound’s sulfonyl group could be optimized for cell-specific antiviral activity by modifying the benzenesulfonyl substituent .
- Kinase Inhibition : The dichloro-methoxyphenyl coumarin’s MARK4 inhibition () implies that fluorinated analogs like the target compound may achieve similar or improved potency with reduced off-target effects.
- UROD Inhibition : While the target compound lacks a glucoside moiety, its sulfonyl group could mimic the H-bonding interactions of isopraeroside IV with UROD residues (Arg37, Tyr164), warranting docking studies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6,8-difluoro-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one, and how do substituent positions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step condensation reactions. A common approach involves reacting fluorinated benzofuran or sulfonylbenzene precursors with chromenone intermediates under acidic/basic catalysis. For example, sulfonyl groups are introduced via nucleophilic substitution using benzenesulfonyl chlorides. Substituent positions (e.g., fluorine at C6/C8) critically affect steric hindrance and electronic effects, with meta-fluorine on the benzene ring enhancing electrophilicity. Optimize solvent polarity (e.g., DMF or THF) and reaction temperatures (80–120°C) to improve yields .
Q. Which spectroscopic techniques are most effective for structural characterization of this chromenone derivative?
- Methodological Answer :
- NMR : NMR is critical for resolving fluorine substituents (e.g., distinguishing C6/C8 fluorines from the sulfonyl-bound fluorine). NMR can identify coupling patterns in the chromenone core.
- X-ray Crystallography : Resolves sulfonyl group geometry and confirms substitution patterns. For example, monoclinic crystal systems (space group P21/c) are typical for similar fluorinated chromenones .
- HRMS : Validates molecular weight and fragmentation patterns, especially for sulfonyl-containing intermediates .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Start with cell viability assays (e.g., MTT) to assess cytotoxicity (IC50 values). For kinase inhibition, use in vitro enzymatic assays (e.g., MARK4 inhibition, as seen in related coumarins with IC50 ~7.8 µM). Fluorinated sulfonyl groups may enhance target binding via hydrophobic interactions .
Advanced Research Questions
Q. How can conflicting data on sulfonyl group reactivity in fluorinated chromenones be resolved?
- Methodological Answer : Contradictions often arise from solvent polarity and competing reaction pathways. For example, sulfonyl groups may undergo nucleophilic attack in polar aprotic solvents (e.g., DMF) but remain inert in non-polar media. Use DFT calculations to model transition states and compare with experimental kinetics. Cross-validate with in situ IR spectroscopy to track intermediate formation .
Q. What strategies optimize regioselectivity during functionalization of the chromenone core?
- Methodological Answer :
- Directing Groups : Install temporary protecting groups (e.g., acetyl) at C3 to direct electrophilic substitution to C6/C7.
- Metal Catalysis : Pd-mediated C–H activation can achieve selective fluorination. For example, use Selectfluor® with Pd(OAc)₂ in acetonitrile at 60°C .
- Solvent Effects : High dielectric solvents (e.g., DMSO) stabilize charged intermediates, favoring sulfonation at electron-deficient positions .
Q. How do fluorination patterns impact binding to biological targets like kinases or DNA?
- Methodological Answer :
- Fluorine Scan : Synthesize analogs with single/double fluorine substitutions and compare binding affinities (SPR or ITC). Fluorine at C6/C8 enhances π-stacking with kinase ATP pockets, while the sulfonyl group stabilizes hydrogen bonds (e.g., with MARK4’s Lys89) .
- MD Simulations : Model interactions with DNA topoisomerases to predict intercalation potential. Fluorine’s electronegativity may disrupt base-pair stacking .
Q. What experimental and computational methods resolve crystallographic disorder in sulfonyl-containing chromenones?
- Methodological Answer :
- Twinned Data Refinement : Use SHELXL for high-resolution data (≤1.0 Å) to model disorder. Apply TWIN/BASF commands for twin fraction estimation.
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., F⋯H interactions) to identify packing anomalies. Compare with similar structures in the Cambridge Structural Database .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
